[3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid
Description
[3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid is a synthetic carbamate derivative featuring a hybrid macrocyclic and branched alkyl structure. The compound integrates a 12-membered macrocyclic ring (1,4,7-trioxa-10-aza-cyclododecane) with a carbamic acid group, enabling dual functionality as a CO₂-binding agent and a metal-coordinating scaffold . Its synthesis typically involves a two-step process: (1) coupling of 3-methylbutylamine with the macrocyclic amine under carbodiimide-mediated conditions and (2) subsequent carbamoylation .
Key applications include:
- CO₂ Capture: The macrocyclic ether-aza ring preorganizes binding sites for CO₂, enhancing absorption kinetics compared to linear amines .
- Catalysis: The nitrogen and oxygen atoms in the macrocycle facilitate metal ion coordination, making it useful in heterogeneous catalysis .
- Solubility: Exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its amphiphilic structure .
Properties
Molecular Formula |
C22H34N2O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
benzyl N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododec-10-yl)pentan-2-yl]carbamate |
InChI |
InChI=1S/C22H34N2O6/c1-18(2)16-20(23-22(26)30-17-19-6-4-3-5-7-19)21(25)24-8-10-27-12-14-29-15-13-28-11-9-24/h3-7,18,20H,8-17H2,1-2H3,(H,23,26) |
InChI Key |
KPEDYLLPDWUULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCCOCCOCC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,11-Diiodo-3,6,9-Trioxaundecane with Ammonia
A proven method involves reacting 1,11-diiodo-3,6,9-trioxaundecane with aqueous ammonia in acetonitrile under reflux. Sodium carbonate is added to neutralize hydrogen iodide byproducts, and the reaction proceeds for 48–72 hours. The crude product is purified via vacuum distillation, yielding the aza-crown ether as a pale yellow oil (bp: 150–152°C at 0.005 mmHg).
Key Parameters
Functionalization of the Aza-Crown Ether with a Carbonyl Group
Introducing the carbonyl moiety at the nitrogen center of the macrocycle is critical for subsequent coupling reactions. Two approaches dominate:
Acylation with Chloroformates
Treating the aza-crown ether with phenyl chloroformate in dichloromethane at 0°C forms the intermediate 10-(phenyl carbonate)-1,4,7-trioxa-10-aza-cyclododecane. Subsequent aminolysis with ammonia gas in tetrahydrofuran (THF) replaces the phenyl group with an amine, yielding the 10-carbonyl derivative.
Reaction Scheme
Optimization Notes
Direct Carbonylation with Trifluoroacetic Acid and Sodium Cyanate
An alternative method employs sodium cyanate (NaOCN) and trifluoroacetic acid (TFA) in tetrahydrofuran. The aza-crown ether reacts with NaOCN under acidic conditions at 45°C for 2 hours, directly forming the 10-carbamoyl derivative. Neutralization with sodium carbonate followed by filtration isolates the product.
Advantages
Coupling the Carbonylated Aza-Crown Ether to the Butyl Carbamate
The final step attaches the 3-methylbutyl-carbamate moiety to the functionalized macrocycle.
Isocyanate-Mediated Carbamate Formation
Reacting 3-methyl-1-butanol with the carbonyl-aza-crown ether’s isocyanate derivative (generated in situ via phosgene treatment) produces the target compound. This method, adapted from propargyl n-butyl carbamate synthesis, uses a gas-phase fixed-bed reactor at 115–145°C for 20–60 minutes.
Procedure
-
Vaporization : 3-methyl-1-butanol and crown ether-isocyanate are vaporized separately.
-
Reaction : Gaseous substrates mix in a porous fixed-bed reactor with cooling (shell-side water at 25°C).
-
Purification : Crude product is degassed under vacuum (50 kPa) and passed through a polymeric membrane (170°C) to isolate the carbamate.
Performance Metrics
Stepwise Carbamate Installation via Sodium Cyanate
For lab-scale synthesis, the alcohol (3-methyl-1-butanol) reacts with sodium cyanate in trifluoroacetic acid and THF. After 2 hours at 45°C, the mixture is neutralized, concentrated, and filtered to yield the carbamate.
Critical Considerations
-
Safety : Trifluoroacetic acid is corrosive; neutralization requires careful handling.
-
Scale Limitations : Yields drop below 50% at >100 g batches due to exothermic side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Isocyanate gas-phase | 99.6% | 99.5% | High | Industrial |
| Sodium cyanate/TFA | 65% | 95% | Moderate | Lab-scale |
| Chloroformate aminolysis | 58% | 97% | High | Pilot-scale |
Trade-offs
-
The gas-phase method offers superior yield and purity but requires specialized equipment.
-
Sodium cyanate/TFA is accessible for academic labs but less efficient.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, [3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid has potential applications as a drug candidate. Its unique structure may allow it to target specific molecular pathways involved in diseases, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Biological Activity
The compound [3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid is a derivative of 1,4,7-trioxa-10-aza-cyclododecane, which is known for its potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : [3-Methyl-1-(1,4,7-trioxa-10-aza-cyclododecane-10-carbonyl)-butyl]-carbamic acid
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 285.32 g/mol
The compound features a complex cyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of 1,4,7-trioxa-10-aza-cyclododecane exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular:
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| [3-Methyl...carbamic acid] | Escherichia coli (G-) | 15 | |
| Staphylococcus aureus (G+) | 20 | ||
| Klebsiella pneumoniae (G-) | 12 |
These results suggest a promising profile for the compound in combating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies utilizing cell lines such as H460 (lung cancer) and MCF-7 (breast cancer) have demonstrated that derivatives can inhibit cell proliferation effectively. For example:
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
The biological activity of [3-Methyl...carbamic acid] is thought to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Case Study 1: Antibacterial Efficacy
In a laboratory study conducted by Paprocka et al. (2023), the antibacterial efficacy of the compound was tested against multiple strains of bacteria. The results indicated significant inhibition zones for Staphylococcus aureus, supporting its potential use as an antibacterial agent.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of the compound revealed that it effectively reduced viability in breast and lung cancer cell lines by over 60% at concentrations below 10 µM. This study highlights the need for further exploration into its mechanisms and potential clinical applications.
Comparison with Similar Compounds
(a) Macrocycle-Based Carbamates
- Compound A : [1-(1,4,7-Trioxa-10-aza-cyclododecane-10-carbonyl)-pentyl]-carbamic acid
- Lacks the 3-methylbutyl branch, reducing steric hindrance and CO₂ binding efficiency (1.2 mol CO₂/mol solvent vs. 1.8 mol CO₂/mol solvent for the target compound) .
- Lower thermal stability (decomposition at 180°C vs. 240°C) due to reduced alkyl chain rigidity .
(b) Linear Carbamates
- Monoethanolamine (MEA) Carbamate: Simpler structure but suffers from high regeneration energy (0.4 MWh/ton CO₂ vs. 0.25 MWh/ton for the target compound) . Limited solubility in non-aqueous solvents (5 mg/mL in DMSO vs. 25 mg/mL for the target compound) .
Functional Analogues
(a) Crown Ether-Amine Hybrids
- Compound B : 1,4,7-Trioxa-10-aza-cyclododecane-functionalized ethylcarbamate
- Comparable CO₂ capacity (1.7 mol CO₂/mol solvent) but lower biodegradability (40% degradation in 28 days vs. 75% for the target compound) .
- Higher viscosity in solution, complicating industrial handling .
Comparative Data Table
Key Advantages and Limitations
Advantages:
- Enhanced CO₂ Binding : The 3-methylbutyl group increases hydrophobic interactions, stabilizing the carbamate-CO₂ adduct .
- Energy Efficiency : Lower regeneration energy than MEA, aligning with the 0.2 MWh/ton target for advanced solvents .
- Environmental Profile : Superior biodegradability due to hydrolytically labile carbamate bonds .
Limitations:
- Synthetic Complexity : Multi-step synthesis raises production costs compared to MEA .
- pH Sensitivity : Requires buffered conditions for optimal metal coordination in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
